molecular formula C3H11IN4 B1281028 2-Amino-1,1-dimethylguanidine;hydroiodide CAS No. 33398-73-1

2-Amino-1,1-dimethylguanidine;hydroiodide

Cat. No.: B1281028
CAS No.: 33398-73-1
M. Wt: 230.05 g/mol
InChI Key: USVHXCUDFIVGGM-UHFFFAOYSA-N
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Description

2-Amino-1,1-dimethylguanidine;hydroiodide is a chemical compound with the molecular formula C3H10N4HI. It is a white crystalline powder that is soluble in water and has a melting point of 240-242°C

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1,1-dimethylguanidine hydroiodide typically involves the reaction of 2-amino-1,1-dimethylguanidine with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The compound can be synthesized in a one-pot approach, which provides straightforward and efficient access to diverse guanidines .

Industrial Production Methods: Industrial production of 2-amino-1,1-dimethylguanidine hydroiodide involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1,1-dimethylguanidine;hydroiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.

Scientific Research Applications

2-Amino-1,1-dimethylguanidine;hydroiodide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other guanidine derivatives.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-amino-1,1-dimethylguanidine hydroiodide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or binding to specific receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    Aminoguanidine Hydrochloride: Similar in structure but with a different counterion (chloride instead of iodide).

    1,1-Dimethylguanidine Hydrochloride: Lacks the amino group present in 2-amino-1,1-dimethylguanidine hydroiodide.

    Guanidine Hydrochloride: A simpler guanidine compound without the dimethyl and amino substitutions.

Uniqueness: 2-Amino-1,1-dimethylguanidine;hydroiodide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its solubility in water and specific reactivity make it valuable for various applications in research and industry.

Properties

IUPAC Name

2-amino-1,1-dimethylguanidine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N4.HI/c1-7(2)3(4)6-5;/h5H2,1-2H3,(H2,4,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVHXCUDFIVGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NN)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C(=N/N)/N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481424
Record name SCHEMBL1545131
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33398-73-1
Record name NSC72519
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72519
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SCHEMBL1545131
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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